molecular formula C16H14Br2O2 B1615434 Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate CAS No. 23230-37-7

Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate

Cat. No.: B1615434
CAS No.: 23230-37-7
M. Wt: 398.09 g/mol
InChI Key: BFVUBBSFCUIRSC-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate is an organic compound with the molecular formula C16H14Br2O2 It is a brominated ester derivative of propanoic acid and is characterized by the presence of two bromine atoms and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 3-(4-phenylphenyl)propanoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form debrominated products using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidative cleavage of the ester group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents like methanol or ethanol.

    Reduction: Reducing agents like sodium borohydride in solvents such as ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Reduction: Formation of debrominated propanoate derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized compounds.

Scientific Research Applications

Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the biphenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dibromo-3-phenylpropanoate: Lacks the biphenyl group, which may affect its chemical reactivity and biological activity.

    Methyl 2,3-dibromo-3-(4-methylphenyl)propanoate: Contains a methyl-substituted phenyl group, which can alter its physical and chemical properties.

Uniqueness

Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate is unique due to the presence of both bromine atoms and a biphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2O2/c1-20-16(19)15(18)14(17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUBBSFCUIRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317304
Record name methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23230-37-7
Record name NSC314070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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